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  • Product: 6-Oxo-1-propylpiperidine-3-carboxylic acid
  • CAS: 915924-93-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Oxo-1-propylpiperidine-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Piperidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Among these, functionalized piperidinone derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides a comprehensive technical overview of 6-Oxo-1-propylpiperidine-3-carboxylic acid, a substituted piperidinone with potential applications in drug discovery. We will delve into its chemical identity, physicochemical properties, a plausible synthetic route with detailed protocols, and its potential as a building block for novel therapeutics.

Compound Identification and Physicochemical Properties

IUPAC Name and Structural Elucidation

The correct and systematically generated IUPAC name for the compound is 6-oxo-1-propylpiperidine-3-carboxylic acid .[2] The structure consists of a piperidine ring with a ketone functional group at the 6-position (a lactam), an N-propyl substituent at the 1-position, and a carboxylic acid group at the 3-position.

Key Identifiers:

  • Molecular Formula: C₉H₁₅NO₃[2]

  • CAS Number: 915924-93-5[2]

  • Canonical SMILES: CCCN1CC(CCC1=O)C(=O)O[2]

  • InChI Key: CJXIDYRIXNBPBI-UHFFFAOYSA-N[2]

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from similar compounds. These computed properties provide valuable insights for handling, characterization, and potential formulation of the compound.

PropertyValueSource
Molecular Weight 185.22 g/mol [2]
XLogP3 0.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]
Exact Mass 185.10519334 Da[2]
Topological Polar Surface Area 57.6 Ų[2]
Predicted pKa 3.59 ± 0.20[3]

Plausible Synthetic Pathway and Experimental Protocols

A robust and versatile method for the synthesis of 6-oxo-piperidine rings is the Dieckmann condensation.[4][5] This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. The following proposed multi-step synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid is based on this principle and other well-established organic transformations.

Synthetic_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation A Propylamine D Ethyl 3-(propylamino)propanoate A->D B Ethyl acrylate B->D C Ethyl bromoacetate E Diethyl 3-(propylamino)pentanedioate C->E D->E F Ethyl 6-oxo-1-propylpiperidine-3-carboxylate E->F NaOEt, Toluene G 6-Oxo-1-propylpiperidine-3-carboxylic acid F->G 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic pathway for 6-Oxo-1-propylpiperidine-3-carboxylic acid.

Step 1: Synthesis of Ethyl 3-(propylamino)propanoate (Michael Addition)

The synthesis commences with a Michael addition of propylamine to ethyl acrylate. This aza-Michael addition is a classic method for the formation of β-amino esters.[6][7][8]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propylamine (1.0 eq) and a suitable solvent such as ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add ethyl acrylate (1.0 eq) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality: The use of an excess of the amine or conducting the reaction at lower temperatures can help to minimize the formation of the di-addition product. The reaction is typically exothermic, hence the initial cooling.

Step 2: Synthesis of Diethyl 3-(propylamino)pentanedioate (N-Alkylation)

The secondary amine formed in the previous step is then alkylated with ethyl bromoacetate to yield the key diester precursor.[9]

Protocol:

  • Dissolve ethyl 3-(propylamino)propanoate (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) in an aprotic solvent like acetonitrile or DMF in a round-bottom flask.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash with the solvent.

  • Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Causality: The base is essential to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. An aprotic solvent is used to avoid any side reactions with the alkylating agent.

Step 3: Synthesis of Ethyl 6-oxo-1-propylpiperidine-3-carboxylate (Dieckmann Condensation)

The core piperidinone ring is formed through an intramolecular Dieckmann condensation of the aminodiester.[4][5]

Protocol:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide (1.1 eq) in anhydrous toluene.

  • Heat the mixture to reflux.

  • Add a solution of diethyl 3-(propylamino)pentanedioate (1.0 eq) in anhydrous toluene dropwise to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for an additional 2-4 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and then quench by carefully adding dilute hydrochloric acid or acetic acid until the solution is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester. This product may be used in the next step without further purification or can be purified by chromatography.

Causality: The strong base (sodium ethoxide) deprotonates the α-carbon of one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form the cyclic β-keto ester. Anhydrous conditions are crucial to prevent the hydrolysis of the base and the esters.

Step 4: Synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid (Hydrolysis and Decarboxylation)

The final step involves the hydrolysis of the β-keto ester followed by decarboxylation to yield the target carboxylic acid.[10]

Protocol:

  • Dissolve the crude ethyl 6-oxo-1-propylpiperidine-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. This will protonate the carboxylate and induce decarboxylation, which may be facilitated by gentle warming.

  • The product may precipitate out of the solution upon acidification and cooling. If not, extract the aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 6-Oxo-1-propylpiperidine-3-carboxylic acid. The product can be further purified by recrystallization.

Causality: The initial basic hydrolysis cleaves the ester group to a carboxylate. Subsequent acidification protonates the carboxylate and the enolate of the β-keto acid intermediate, which is unstable and readily undergoes decarboxylation to yield the final product.

Potential Applications in Drug Discovery

The 6-oxo-1-propylpiperidine-3-carboxylic acid scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid and the lactam ring provides handles for further chemical modifications.

  • Neurological Disorders: Piperidine derivatives, including nipecotic acid (piperidine-3-carboxylic acid), are known to interact with GABA transporters, making them interesting candidates for the development of anticonvulsants and anxiolytics.[11]

  • Enzyme Inhibition: The rigid, cyclic structure of the piperidinone core can serve as a template for designing inhibitors of various enzymes, such as proteases and kinases, which are important targets in oncology and inflammatory diseases.[12]

  • Scaffold for Library Synthesis: The functional groups on the molecule allow for the straightforward synthesis of a library of derivatives for high-throughput screening to identify new drug leads.

Conclusion

This technical guide has provided a detailed overview of 6-Oxo-1-propylpiperidine-3-carboxylic acid, from its fundamental chemical properties to a plausible and detailed synthetic route. The presented synthesis, centered around the robust Dieckmann condensation, offers a logical and experimentally sound approach for its preparation in a laboratory setting. The versatility of the piperidinone scaffold suggests that this compound and its derivatives hold significant promise for future research and development in medicinal chemistry.

References

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Sources

Exploratory

Unlocking the Therapeutic Potential of 6-Oxo-1-propylpiperidine-3-carboxylic acid: A Technical Guide for Drug Discovery

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] This technical guide delves into the prospective biological activity of a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] This technical guide delves into the prospective biological activity of a specific, yet underexplored derivative: 6-Oxo-1-propylpiperidine-3-carboxylic acid. By dissecting its structural components—the piperidine-3-carboxylic acid moiety and the 6-oxopiperidine (piperidinone) core—we will construct a scientifically rigorous framework for its investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a prospective analysis of its therapeutic potential, a plausible synthetic route, and a detailed roadmap for its biological evaluation. We will explore potential mechanisms of action, with a particular focus on acetylcholinesterase inhibition, and provide detailed, field-proven experimental protocols to empower further research and development.

Introduction: The Architectural Rationale for a Novel Compound

While 6-Oxo-1-propylpiperidine-3-carboxylic acid is not extensively described in current literature, its chemical architecture suggests a high potential for biological activity. The molecule is a composite of two key pharmacophores:

  • Piperidine-3-carboxylic acid: This moiety is notably present in GABA uptake inhibitors, such as the anticonvulsant drug Tiagabine.[2] Its presence suggests a potential for central nervous system (CNS) activity, including anticonvulsant, neuroprotective, and anxiolytic effects.[3]

  • 6-Oxopiperidine (Piperidinone): The introduction of a lactam ring at the 6-position transforms the piperidine into a piperidinone. Piperidinones are precursors to a vast array of alkaloids and drug candidates and have been investigated for a diverse range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[4]

The convergence of these two structural features in a single molecule presents a compelling case for novel pharmacology. The N-propyl group further modulates the lipophilicity and may influence target engagement and pharmacokinetic properties.

Prospective Biological Activity and Primary Therapeutic Hypothesis

Based on a thorough analysis of its structural components, we can hypothesize several potential biological activities for 6-Oxo-1-propylpiperidine-3-carboxylic acid.

Primary Hypothesis: Acetylcholinesterase Inhibition

A key finding from the existing literature is that the closely related compound, (3S)-6-Oxopiperidine-3-carboxylic acid, has been identified as an inhibitor of acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a mechanism central to the treatment of Alzheimer's disease and other cognitive disorders. The structural similarity of our target compound makes AChE inhibition a primary and highly plausible therapeutic target.

Secondary Hypotheses: A Spectrum of Potential Activities

The piperidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological effects.[6] Therefore, it is prudent to consider other potential activities for 6-Oxo-1-propylpiperidine-3-carboxylic acid:

  • Anticonvulsant and Neuroprotective Effects: Drawing parallels with piperidine-3-carboxylic acid derivatives like Tiagabine, the compound may act as a GABA uptake inhibitor, thereby enhancing GABAergic neurotransmission and conferring protection against seizures and neuronal damage.[3]

  • Anti-inflammatory and Analgesic Properties: Numerous piperidine derivatives have demonstrated potent anti-inflammatory and analgesic effects.[5]

  • Anticancer Activity: The piperidinone core is present in various compounds with cytotoxic and antitumor properties, suggesting a potential role in oncology.[2][7]

Table 1: Comparative Biological Activities of Structurally Related Scaffolds

ScaffoldKnown Biological ActivitiesKey Examples
Piperidine-3-carboxylic acidGABA uptake inhibition, anticonvulsant, anxiolyticTiagabine[2]
6-Oxopiperidine (Piperidinone)Acetylcholinesterase inhibition, anticancer, antimicrobial, antioxidant(3S)-6-Oxopiperidine-3-carboxylic acid[5], EF24[7]
General Piperidine DerivativesAnalgesic, anti-inflammatory, neuroprotective, antiviralMorphine, Piperine[8]

A Proposed Research and Development Workflow

To systematically investigate the biological activity of 6-Oxo-1-propylpiperidine-3-carboxylic acid, a multi-stage approach is recommended, beginning with chemical synthesis and progressing through in vitro and in vivo evaluations.

Proposed Synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid

A plausible and efficient synthetic route can be adapted from established methods for the synthesis of N-substituted piperidinones and piperidine-3-carboxylic acids.[1][9] A retro-synthetic analysis suggests a strategy involving the cyclization of a suitable amino acid precursor.

Synthesis_Workflow Start Glutamic Acid Step1 N-propylation Start->Step1 Intermediate1 N-Propylglutamic Acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 N-Propylglutamic Acid Diethyl Ester Step2->Intermediate2 Step3 Dieckmann Condensation (Intramolecular Cyclization) Intermediate2->Step3 Intermediate3 Ethyl 6-Oxo-1-propylpiperidine-3-carboxylate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 FinalProduct 6-Oxo-1-propylpiperidine-3-carboxylic acid Step4->FinalProduct Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis Receptor Cholinergic Receptor ACh_cleft->Receptor Binding Compound 6-Oxo-1-propylpiperidine- 3-carboxylic acid Compound->AChE Inhibition Signal Signal Transduction Receptor->Signal

Sources

Foundational

6-Oxo-1-propylpiperidine-3-carboxylic acid derivatives and analogs

An In-depth Technical Guide to 6-Oxo-1-propylpiperidine-3-carboxylic Acid Derivatives and Analogs Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Oxo-1-propylpiperidine-3-carboxylic Acid Derivatives and Analogs

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of pharmaceuticals and natural alkaloids.[1] This guide provides a comprehensive technical overview of a specific, promising subclass: 6-oxo-1-propylpiperidine-3-carboxylic acid and its derivatives. We will delve into the synthetic rationale, explore the nuanced structure-activity relationships (SAR) that govern biological efficacy, and discuss their potential therapeutic applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to accelerate research and development in this area.

Introduction: The Significance of the Piperidine Core

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in the pharmaceutical industry.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Derivatives of piperidine are integral to over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including anti-cancer, anti-diabetic, anti-inflammatory, and neuroprotective effects.[2][3]

The focus of this guide, the 6-oxo-1-propylpiperidine-3-carboxylic acid core, introduces specific chemical features that offer unique opportunities for drug design:

  • The Lactam (6-oxo): The cyclic amide introduces polarity and a hydrogen bond donor/acceptor site, constraining the ring's conformation and influencing solubility and metabolic stability.

  • The N-propyl Group (1-propyl): This lipophilic group can be crucial for target engagement, potentially inserting into hydrophobic pockets of enzymes or receptors. Its length and branching can be systematically modified.

  • The Carboxylic Acid (3-carboxylic acid): This acidic functional group provides a key interaction point (ionic bonding, hydrogen bonding) and significantly influences the compound's pharmacokinetic properties.

This guide will systematically deconstruct this scaffold to provide a foundational understanding for its application in drug discovery.

Synthetic Strategies and Methodologies

The synthesis of substituted piperidinones is a well-explored area of organic chemistry. The construction of the 6-oxo-1-propylpiperidine-3-carboxylic acid core can be approached through several strategic pathways, primarily involving intramolecular cyclization or the modification of pre-existing heterocyclic systems.

Key Synthetic Pathways

Several robust methods can be adapted for the synthesis of the target scaffold. The choice of pathway is often dictated by the desired stereochemistry and the availability of starting materials.

  • Intramolecular Cyclization of Acyclic Precursors: This is a powerful strategy where a linear molecule containing all the necessary atoms is induced to form the piperidine ring. A plausible approach is the intramolecular aza-Michael addition.[1]

  • Hydrogenation of Pyridine Precursors: The reduction of a suitably substituted pyridine ring is a common and effective method for generating piperidines. For our target, this would involve the hydrogenation of a dihydropyridinone precursor.[1]

  • Dieckmann Condensation: An intramolecular condensation of a diester can be used to form the cyclic β-keto ester, which can then be further manipulated.

Below is a logical workflow illustrating a common synthetic approach.

G cluster_0 Synthesis Workflow A Starting Materials (e.g., Glutamic Acid Derivative, Propylamine) B Formation of Acyclic Precursor (Amide bond formation) A->B Step 1 C Intramolecular Cyclization (e.g., Dieckmann Condensation or aza-Michael) B->C Step 2 D Purification & Isolation of Piperidinone Core C->D Step 3 E Optional Derivatization (e.g., Esterification, Amidation at C3-carboxyl) D->E Step 4a F Final Compound D->F Step 4b (Direct Use) E->F

Caption: General workflow for synthesizing 6-oxo-piperidine derivatives.

Detailed Experimental Protocol: Synthesis via Intramolecular Aza-Michael Addition

This protocol describes a self-validating, plausible synthesis for the parent compound, ethyl 6-oxo-1-propylpiperidine-3-carboxylate. The causality behind each step is explained to provide a deeper understanding.

Objective: To synthesize ethyl 6-oxo-1-propylpiperidine-3-carboxylate.

Materials:

  • Diethyl glutaconate

  • Propylamine

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup & Nucleophilic Addition (Causality: Formation of the acyclic intermediate):

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl glutaconate (10.0 g, 53.7 mmol) in 100 mL of anhydrous ethanol.

    • Cool the solution to 0 °C in an ice bath. This controlled temperature minimizes side reactions during the initial exothermic addition.

    • Slowly add propylamine (4.4 mL, 53.7 mmol) dropwise over 15 minutes. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the α,β-unsaturated ester system.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. This ensures the complete formation of the initial adduct.

  • Base-Catalyzed Intramolecular Cyclization (Causality: Ring formation):

    • To the reaction mixture, add a 21% w/w solution of sodium ethoxide in ethanol (20.6 mL, 59.1 mmol) dropwise at room temperature. NaOEt is a strong base that deprotonates the newly formed secondary amine, rendering it a potent intramolecular nucleophile.

    • This nucleophilic nitrogen then attacks the carbonyl carbon of the remaining ester group in a 6-endo-trig cyclization, forming the piperidinone ring.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. The elevated temperature provides the necessary activation energy to drive the cyclization to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction (Causality: Isolation and removal of impurities):

    • After cooling to room temperature, carefully neutralize the reaction mixture by adding 1M HCl until the pH is ~7. This quenches the basic catalyst.

    • Reduce the solvent volume by approximately 70% using a rotary evaporator.

    • Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL). The organic product will preferentially partition into the ether layer.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (50 mL) to remove any acidic impurities, and then with brine (50 mL) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Causality: Achieving high purity):

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) as the eluent.

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield ethyl 6-oxo-1-propylpiperidine-3-carboxylate as a pale yellow oil.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the lead compound into a drug candidate. Based on extensive literature on piperidine derivatives, we can predict how modifications to the core structure will impact biological activity.[4][5]

SAR cluster_R1 R1: N-Alkyl Group cluster_R2 R2: C3-Carboxyl Group cluster_R3 R3: Piperidine Ring main 6-Oxo-1-propylpiperidine-3-carboxylic acid Core R1_node N-Propyl main->R1_node R2_node -COOH main->R2_node R3_node C2, C4, C5 Positions main->R3_node R1_mod1 Vary Length (Ethyl, Butyl) - Modulates lipophilicity - Probes pocket depth R1_node->R1_mod1 R1_mod2 Introduce Branching (Isopropyl) - Adds steric bulk - Can enhance selectivity R1_node->R1_mod2 R1_mod3 Add Cyclic Groups (Cyclopropylmethyl) - Restricts conformation R1_node->R1_mod3 R2_mod1 Esterification (-COOMe, -COOEt) - Masks charge, improves cell permeability R2_node->R2_mod1 R2_mod2 Amidation (-CONH-R) - Introduces H-bond donors - Can extend into new pockets R2_node->R2_mod2 R2_mod3 Bioisosteres (Tetrazole) - Mimics acid pKa - Improves metabolic stability R2_node->R2_mod3 R3_mod1 Alkylation (e.g., 4-Methyl) - Adds hydrophobicity - Influences ring conformation R3_node->R3_mod1 R3_mod2 Hydroxylation (e.g., 4-OH) - Adds polarity - Provides H-bonding R3_node->R3_mod2

Caption: Key modification points for SAR studies on the piperidine core.

SAR Data Summary Table

This table summarizes potential modifications and their predicted effects, providing a logical framework for designing a compound library.

Position of ModificationType of ModificationRationale / Predicted Impact on Activity
N1-Position Varying alkyl chain length (C1-C5)Modulates lipophilicity (logP); probes the size of a hydrophobic binding pocket.[5]
Introducing cyclic or branched alkylsAdds steric hindrance, which can increase selectivity for the target protein over off-targets.
C3-Position Conversion to esters (methyl, ethyl)Masks the negative charge of the carboxylate, potentially increasing cell permeability and acting as a prodrug.
Conversion to amides (primary, secondary)Introduces hydrogen bond donor capabilities and allows for vectoral growth into adjacent binding sites.
Replacement with bioisosteres (e.g., tetrazole)Maintains the acidic pKa while often improving metabolic stability and oral bioavailability.[6]
Piperidine Ring Substitution at C4 or C5Can lock the ring into a specific chair conformation, which may be beneficial for binding. Can also add new interaction points.
C6-Position Reduction of oxo to hydroxylRemoves the planar lactam structure, increasing flexibility and introducing a hydrogen bond donor/acceptor.
Thionation (oxo to thioxo)Alters the electronics and hydrogen bonding capacity of the group, potentially changing target affinity.[5]

Biological Activities and Therapeutic Potential

While specific biological data for 6-oxo-1-propylpiperidine-3-carboxylic acid is not widely published, the broader class of piperidine and piperidinone derivatives exhibits a vast range of pharmacological activities.[2][7]

Potential Therapeutic Areas
  • Anti-inflammatory Activity: Many nitrogen-containing heterocycles exhibit anti-inflammatory properties.[8] A related compound, 1-(β-D-ribofuranosyl)pyridin-2-one-5-carboxylic acid, showed significant activity in a rat model of adjuvant-induced arthritis.[9] This suggests that the 6-oxo-piperidine core could act as an inhibitor of pro-inflammatory signaling pathways.

  • Neurodegenerative Diseases: Piperidine derivatives are used in the treatment of Alzheimer's disease (e.g., Donepezil).[2] The scaffold can be designed to inhibit key enzymes like acetylcholinesterase or modulate neurotransmitter receptors.

  • Oncology: The piperidine ring is a key component of numerous anticancer agents.[7] These compounds can function by inhibiting kinases, disrupting cell cycle progression, or inducing apoptosis.

  • Metabolic Diseases: Certain piperidine carboxylic acid analogs have been developed as potent dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which are key regulators of glucose and lipid metabolism.[10]

Postulated Mechanism of Action: Anti-Inflammatory Pathway

A plausible mechanism for anti-inflammatory action involves the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in pro-inflammatory cytokines like TNF-α and IL-6.

pathway cluster_cell Macrophage / Immune Cell cluster_nuc Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates NFKB_Inhib IκBα--NF-κB (Inactive Complex) IKK->NFKB_Inhib Phosphorylates IκBα NFKB_Active NF-κB (Active) NFKB_Inhib->NFKB_Active Releases Genes Pro-inflammatory Genes (TNF-α, IL-6) NFKB_Active->Genes Translocates & Activates Transcription Nucleus Nucleus Cytokines Cytokine Release Genes->Cytokines Inflammation Inflammation Cytokines->Inflammation Inhibitor 6-Oxo-piperidine Derivative Inhibitor->IKK Potential Inhibition Point

Caption: Potential inhibition of the NF-κB inflammatory signaling pathway.

Protocol for In Vitro Anti-Inflammatory Assay

Objective: To evaluate the ability of a test compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). This is a standard assay for identifying potential anti-inflammatory agents.[8]

Materials:

  • Human PBMCs (isolated from whole blood via Ficoll gradient)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO, then diluted in media)

  • Dexamethasone (positive control)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of RPMI-1640 + 10% FBS. Incubate for 2 hours at 37 °C, 5% CO₂ to allow cells to adhere.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in culture medium. The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity. Add 50 µL of the compound dilutions to the appropriate wells. Add medium with 0.1% DMSO to control wells and Dexamethasone (e.g., 1 µM) to positive control wells.

  • Stimulation: Prepare a 30 ng/mL solution of LPS in culture medium. Add 50 µL of this solution to all wells except the unstimulated (negative control) wells, to which 50 µL of plain medium is added. The final LPS concentration will be 10 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37 °C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for analysis.

  • ELISA Analysis: Quantify the concentration of TNF-α in each supernatant sample using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Plot the results to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the TNF-α production).

Conclusion and Future Directions

The 6-oxo-1-propylpiperidine-3-carboxylic acid scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its synthesis is achievable through established chemical pathways, and its structure offers multiple handles for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Library Synthesis: A parallel synthesis approach to generate a diverse library of analogs based on the SAR principles outlined in this guide.[11]

  • Broad Biological Screening: Testing the synthesized library against a wide range of targets, including inflammatory kinases, GPCRs, and enzymes involved in neurodegeneration and cancer.

  • Stereoselective Synthesis: Developing asymmetric synthetic routes to isolate and test individual enantiomers, as biological activity is often stereospecific.

  • In Vivo Evaluation: Advancing the most promising in vitro hits into animal models to assess efficacy, pharmacokinetics, and safety.

By leveraging the foundational knowledge presented in this guide, researchers can effectively explore the therapeutic potential of this valuable chemical scaffold.

References

  • Gati, W. D., & Mailyan, A. K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8572. [Link]

  • Vallejos, G., et al. (2000). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 5), e248–e249. [Link]

  • Priya, S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a313-a329. [Link]

  • Gati, W. D., & Mailyan, A. K. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. Molecules, 27(23), 8572. [Link]

  • Gati, W. D., & Mailyan, A. K. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • National Center for Biotechnology Information (n.d.). 6-Oxo-1-propylpiperidine-3-carboxylic acid. PubChem Compound Database. [Link]

  • Fuertes, M., et al. (1979). Synthesis and antiinflammatory activity of 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid and related derivatives. Journal of Medicinal Chemistry, 22(9), 1113-1117. [Link]

  • Svete, J., et al. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 16(5), 4112-4125. [Link]

  • Sabb, A. L., et al. (2009). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 19(2), 577-581. [Link]

  • Twarda-Clapa, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(21), 7378. [Link]

  • Abdel-Ghani, N. T., et al. (2013). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. Journal of Heterocyclic Chemistry, 50(S1), E237-E244. [Link]

  • Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37841-37863. [Link]

  • Wang, Y., et al. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(41), 8196-8202. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Current Bioactive Compounds, 14(2), 103-114. [Link]

  • Floyd, M. B., et al. (1981). Synthesis and biological activity of carboxyl-terminus modified prostaglandin analogues. Journal of Medicinal Chemistry, 24(1), 12-15. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 6-Oxo-1-propylpiperidine-3-carboxylic acid using ¹H NMR Spectroscopy

Abstract This guide provides a comprehensive technical overview for the structural characterization of 6-oxo-1-propylpiperidine-3-carboxylic acid using one-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectrosc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview for the structural characterization of 6-oxo-1-propylpiperidine-3-carboxylic acid using one-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this document details the theoretical basis for the compound's spectral features, a step-by-step protocol for sample preparation and data acquisition, and a systematic workflow for spectral interpretation. By explaining the causality behind experimental choices and analytical steps, this note serves as a practical resource for unambiguous structural verification.

Introduction: The Structural Challenge

6-Oxo-1-propylpiperidine-3-carboxylic acid is a substituted heterocyclic compound featuring a lactam, a carboxylic acid, and an N-alkyl group. Such scaffolds are prevalent in medicinal chemistry, making unambiguous structural confirmation essential for research and development. ¹H NMR spectroscopy is the primary analytical method for this purpose, providing detailed information about the electronic environment, connectivity, and relative quantity of protons in the molecule.[1] This note will predict the ¹H NMR spectrum of the title compound, establish a robust protocol for its acquisition, and outline the logic for its interpretation.

Predicted ¹H NMR Spectrum: A Theoretical Framework

A complete interpretation of an NMR spectrum begins with a prediction based on the molecule's structure.[2] Each unique proton or group of equivalent protons will generate a distinct signal characterized by its chemical shift (δ), integration (area), and multiplicity (splitting pattern).[3]

The structure of 6-oxo-1-propylpiperidine-3-carboxylic acid can be dissected into several key proton environments:

  • N-Propyl Group: Methylene protons alpha to the nitrogen (Hα'), central methylene protons (Hβ'), and terminal methyl protons (Hγ').

  • Piperidine Ring: Protons at positions C2, C3, C4, and C5. The presence of a stereocenter at C3 and the rigid nature of the lactam ring mean that the methylene protons at C2, C4, and C5 are diastereotopic and thus chemically non-equivalent.

  • Carboxylic Acid: The acidic proton of the -COOH group.

Based on established chemical shift ranges and data from structurally analogous compounds, the following ¹H NMR spectrum is predicted.[4]

Table 1: Predicted ¹H NMR Data for 6-Oxo-1-propylpiperidine-3-carboxylic acid (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Rationale for Prediction
-COOH ~12.0 - 13.0 1H Broad Singlet (br s) Highly deshielded acidic proton, often broadened by hydrogen bonding and chemical exchange.[5][6]
Hα' (N-CH₂ -CH₂-CH₃) ~3.2 - 3.6 2H Multiplet (m) Deshielded by adjacent amide nitrogen. Expected to be a complex multiplet due to coupling with Hβ'.
H2ax, H2eq ~3.0 - 3.5 2H Multiplets (m) Alpha to amide nitrogen, leading to deshielding. Diastereotopic protons will show distinct signals and complex splitting.
H3 ~2.7 - 3.0 1H Multiplet (m) Alpha to the carboxylic acid carbonyl and adjacent to two methylene groups, resulting in a complex signal.
H5ax, H5eq ~2.3 - 2.6 2H Multiplets (m) Alpha to the lactam carbonyl (C6-oxo), causing significant deshielding. Diastereotopic protons.
H4ax, H4eq ~1.7 - 2.1 2H Multiplets (m) Standard aliphatic methylene protons on the piperidine ring. Diastereotopic nature leads to complex multiplets.
Hβ' (N-CH₂-CH₂ -CH₃) ~1.4 - 1.6 2H Sextet or Multiplet Coupled to both Hα' (2 protons) and Hγ' (3 protons), leading to a complex multiplet, often approximated as a sextet.

| Hγ' (N-CH₂-CH₂-CH₃ ) | ~0.8 - 1.0 | 3H | Triplet (t) | Standard terminal methyl group coupled to the adjacent Hβ' methylene group (2 protons), resulting in a triplet (n+1 rule). |

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following sections detail the necessary steps from sample preparation to data acquisition.

Protocol for NMR Sample Preparation

The goal of sample preparation is to create a dilute, homogeneous solution free of particulate matter.[7][8]

  • Glassware Cleaning: Ensure the NMR tube and any transfer pipettes are meticulously clean. A standard cleaning procedure involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in a vacuum oven.[9]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated solvents are essential as they are "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals.[10] For this compound, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is recommended due to its excellent dissolving power for polar compounds like carboxylic acids and its ability to slow the exchange of the acidic proton, making it more easily observable.[11]

  • Sample Weighing & Dissolution: Accurately weigh 5-10 mg of 6-oxo-1-propylpiperidine-3-carboxylic acid and transfer it to a small, clean vial.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Standard Addition: Add a small amount of an internal standard. Tetramethylsilane (TMS) is the universally accepted primary standard, with its signal defined as 0.0 ppm.[12][13] Many commercially available deuterated solvents already contain TMS.[14]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[15]

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol for ¹H NMR Data Acquisition

These parameters are typical for a 400 MHz NMR spectrometer and may be adjusted based on the specific instrument.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. This step stabilizes the magnetic field.[10] Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (zg30)

    • Pulse Width (P1): ~10 µs (for a 90° pulse; calibrate as needed)

    • Receiver Gain (RG): Set automatically

    • Number of Scans (NS): 16 (increase for dilute samples)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): ~4 seconds

    • Spectral Width (SW): 20 ppm (to ensure the full range, including the carboxylic acid proton, is captured)

  • Initiate Acquisition: Start the experiment.

Experimental and Analytical Workflow

The overall process from a solid sample to a fully interpreted structure follows a logical sequence.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in DMSO-d6 + TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Lock Lock & Shim Filter->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS (0.0 ppm) Phase->Calibrate Integrate Integration Calibrate->Integrate Assign Assign Signals Integrate->Assign Validate Validate Structure Assign->Validate

Figure 1: Standard workflow for NMR analysis.

Data Processing and Structural Interpretation

A systematic approach to analyzing the acquired spectrum is crucial for accurate structure elucidation.[16]

Standard Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to exactly 0.0 ppm. If TMS is absent, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as a secondary reference.

A Logic-Driven Interpretation Strategy

The processed spectrum should be analyzed by systematically evaluating four key features.[17]

  • Number of Signals: Count the distinct signals. This number corresponds to the number of chemically non-equivalent proton environments in the molecule.

  • Integration: Measure the area under each signal. The ratio of these areas gives the relative number of protons responsible for each signal. This is a powerful tool for assigning signals, for example, distinguishing a -CH₃ group (3H) from a -CH₂ group (2H).[16]

  • Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the proton. Protons near electronegative atoms (like O and N) or carbonyl groups are "deshielded" and appear at higher δ values (downfield).[18] This is the primary basis for the predictions in Table 1.

  • Multiplicity (Splitting): The splitting of a signal into a pattern (e.g., triplet, quartet) is caused by spin-spin coupling with protons on adjacent carbons.[19] The 'n+1 rule' states that a signal will be split into n+1 lines by n equivalent neighboring protons. This provides direct evidence of connectivity within the molecule.

Self-Validating Checks
  • D₂O Exchange: The signal for the carboxylic acid proton is exchangeable. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the -COOH signal to disappear, confirming its assignment.[20]

  • Coupling Constant (J) Matching: Protons that are coupled to each other must have the same coupling constant (J-value), which is the distance between the lines in a multiplet, measured in Hz.[19] Verifying that J-values match between coupled partners provides high confidence in the assignments.

Logic of Spectral Interpretation

The interpretation process is a convergence of evidence from different spectral features to build the final structure.

G Spectrum Processed ¹H NMR Spectrum Num_Signals Number of Signals Spectrum->Num_Signals How many unique proton types? Integration Integration Spectrum->Integration What is the proton ratio for each type? Chem_Shift Chemical Shift (δ) Spectrum->Chem_Shift What is the electronic -environment? Multiplicity Multiplicity (J) Spectrum->Multiplicity How many neighbors for each proton? Structure Verified Molecular Structure Num_Signals->Structure Integration->Structure Chem_Shift->Structure Multiplicity->Structure

Figure 2: The four pillars of NMR interpretation.

Conclusion

¹H NMR spectroscopy provides an unparalleled level of detail for the structural confirmation of 6-oxo-1-propylpiperidine-3-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. A logical, multi-faceted interpretation strategy—analyzing the number of signals, integration, chemical shifts, and multiplicity—allows for the confident assignment of all protons in the molecule. This application note serves as a robust guide for researchers, ensuring accuracy and reproducibility in the characterization of this and similar heterocyclic compounds.

References

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • OpenOChem Learn. (n.d.). Interpreting HNMR. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • University of Calgary. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Wisconsin-Platteville. (n.d.). ¹H NMR: Novice Level, Spectrum 8. [Link]

  • University College London. (n.d.). Spin-Spin Coupling. [Link]

  • Chemistry LibreTexts. (2020). Predicting a ¹H-NMR Spectrum From The Structure. [Link]

  • Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022). Spin-Spin Coupling. [Link]

  • Leah4sci. (2020). H-NMR Predicting Molecular Structure Using Formula + Graph. [Link]

  • American Chemical Society. (2021). Tetramethylsilane. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wong, Y-L. (n.d.). ¹H NMR - Intro. [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Save My Exams. (2025). Tetramethylsilane (TMS) & Deuterated Solvents. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry Student. (2025). Why TMS Is the Standard in NMR Spectroscopy. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Carl ROTH. (n.d.). Deuterated Solvents. [Link]

  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • Chemistry. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a successful and reproducible outcome.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid is typically achieved through a three-step sequence, commencing with commodity starting materials. The core of this strategy involves the formation of a linear diester precursor, followed by an intramolecular cyclization to construct the piperidone ring, and concluding with a selective hydrolysis to yield the target carboxylic acid.

The most common and cost-effective route is as follows:

  • Step A: Double Michael Addition: Propylamine is reacted with two equivalents of an acrylate ester (e.g., ethyl acrylate) to form the acyclic diester, N,N-bis(2-ethoxycarbonylethyl)-propylamine.

  • Step B: Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base to form the cyclic β-keto ester, ethyl 6-oxo-1-propylpiperidine-3-carboxylate.[1]

  • Step C: Saponification/Hydrolysis: The ethyl ester of the cyclic intermediate is hydrolyzed under carefully controlled conditions to yield the final product, 6-Oxo-1-propylpiperidine-3-carboxylic acid.

This entire workflow is visualized below.

G cluster_0 Step A: Michael Addition cluster_1 Step B: Dieckmann Condensation cluster_2 Step C: Hydrolysis start Propylamine + 2x Ethyl Acrylate diester Acyclic Diester Precursor (N,N-bis(2-ethoxycarbonylethyl)-propylamine) start->diester keto_ester Cyclic β-Keto Ester (Ethyl 6-oxo-1-propylpiperidine-3-carboxylate) diester->keto_ester Strong Base (e.g., NaH, NaOEt) final_product Target Molecule (6-Oxo-1-propylpiperidine-3-carboxylic acid) keto_ester->final_product Mild Base (e.g., LiOH) then H+

Caption: Overall workflow for the synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My Dieckmann condensation (Step B) is giving a very low yield of the desired cyclic product, and I'm isolating a polymeric substance. What is happening?

A1: The primary cause is likely intermolecular condensation outcompeting the desired intramolecular cyclization. The Dieckmann condensation is a competition between a molecule's two ester groups reacting with each other (intramolecularly) and reacting with other molecules in the flask (intermolecularly).

Causality & Solution:

  • High Concentration: At high concentrations, the probability of two different diester molecules reacting is significantly higher, leading to polymers. The solution is to perform the reaction under high-dilution conditions . By slowly adding the diester precursor to a suspension of the base in a large volume of solvent, you maintain a very low instantaneous concentration of the reactant, favoring the intramolecular pathway.

  • Incorrect Base: The choice of base is critical. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. NaH is often preferred as it is non-nucleophilic and generates hydrogen gas, driving the reaction forward. Using a bulky base like potassium tert-butoxide can also be effective.

  • Solvent Purity: The reaction is highly sensitive to moisture. Ensure your solvent (typically THF or toluene) is anhydrous, as water will quench the base and can hydrolyze the ester.

G cluster_intra Intramolecular (Desired) cluster_inter Intermolecular (Side Reaction) diester Acyclic Diester product Cyclic β-Keto Ester diester->product High Dilution polymer Polymeric Byproduct diester->polymer High Concentration

Caption: The kinetic competition between desired intramolecular and undesired intermolecular condensation.

Protocol: High-Dilution Dieckmann Condensation
  • Set up a 3-neck round-bottom flask, equipped with a mechanical stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.

  • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a large volume of anhydrous THF (final concentration of diester should be ~0.05 M).

  • In the dropping funnel, dissolve the acyclic diester (1.0 eq) in a volume of anhydrous THF.

  • Heat the NaH suspension to reflux.

  • Add the diester solution dropwise from the funnel to the refluxing base suspension over 4-6 hours.

  • After the addition is complete, continue refluxing for an additional 1-2 hours until TLC or LC-MS indicates the consumption of starting material.

  • Cool the reaction to 0 °C and carefully quench by slowly adding acetic acid or a saturated NH₄Cl solution.

Q2: During the final hydrolysis (Step C), my product seems to disappear, and I detect gas evolution. How can I prevent this?

A2: You are observing the classic decarboxylation of a β-keto acid. The target molecule, 6-oxo-1-propylpiperidine-3-carboxylic acid, is a β-keto acid. This class of compounds is thermally unstable and readily loses CO₂ upon heating, especially in the presence of acid, to form 1-propylpiperidone.

Causality & Solution:

The mechanism involves the formation of a cyclic transition state (a "pericyclic" reaction) from the carboxylic acid proton, which is facilitated by heat. Harsh hydrolysis conditions (e.g., refluxing in strong HCl or H₂SO₄) will almost guarantee complete decarboxylation.

To prevent this, you must use mild hydrolysis conditions that avoid heat and strong acid.

G cluster_main Hydrolysis Pathways Start Cyclic β-Keto Ester Target Target: β-Keto Acid (6-Oxo-1-propylpiperidine-3-carboxylic acid) Start->Target 1. LiOH, 0°C to RT 2. Careful H+ quench (pH 3-4) Byproduct Side Product: 1-Propylpiperidone + CO₂ Target->Byproduct Heat or Strong Acid (Δ, H+) [DECARBOXYLATION]

Caption: Decarboxylation side reaction pathway under harsh hydrolysis conditions.

ParameterHarsh Hydrolysis (High Decarboxylation Risk)Mild Hydrolysis (Recommended)
Reagent 6M HCl or concentrated H₂SO₄1M Lithium Hydroxide (LiOH)
Temperature Reflux (80-100 °C)0 °C to Room Temperature
Workup Direct extractionCareful acidification at 0 °C to pH 3-4
Outcome Primarily 1-propylpiperidoneHigh yield of the target β-keto acid
Protocol: Mild Saponification
  • Dissolve the cyclic β-keto ester (1.0 eq) in a suitable solvent like THF or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of LiOH (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once complete, cool the mixture back to 0 °C.

  • Slowly add 1M HCl dropwise with vigorous stirring to adjust the pH to ~3-4. Do not overshoot the pH.

  • Extract the product promptly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Frequently Asked Questions (FAQs)

Q: What are the key analytical signatures to look for in the final product?

A: For 6-Oxo-1-propylpiperidine-3-carboxylic acid:

  • ¹H NMR: Look for the characteristic signals of the N-propyl group, the piperidine ring protons, and a broad singlet for the carboxylic acid proton (often >10 ppm, may exchange with D₂O). The proton at C3 will be a key multiplet.

  • ¹³C NMR: Expect to see a signal for the amide carbonyl (C6, ~170 ppm) and the carboxylic acid carbonyl (C=O, >175 ppm).

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1710 cm⁻¹), and a strong C=O stretch for the amide (lactam) carbonyl (~1650 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily observable.

Q: How can I improve the selectivity of the initial double Michael Addition (Step A)?

A: The main side reaction here is the formation of the mono-addition product. To favor the desired di-adduct:

  • Stoichiometry: Use a slight excess of the ethyl acrylate (e.g., 2.1 - 2.2 equivalents per equivalent of propylamine).

  • Temperature Control: The reaction is exothermic. Add the propylamine slowly to the ethyl acrylate at a low temperature (0-10 °C) to prevent runaway reactions and potential polymerization of the acrylate.

  • Solvent: While the reaction can be run neat, using a solvent like ethanol can help moderate the reaction temperature and improve handling.[2]

Q: Are there alternative routes if the Dieckmann condensation fails?

A: Yes, while the Dieckmann route is common for this substitution pattern, other cyclization strategies for piperidones exist.[1][3] These can include ring-closing metathesis (RCM) on a suitable diene precursor or intramolecular reductive amination of a keto-aldehyde, though these routes often require more complex starting materials.[4] For most applications, optimizing the Dieckmann condensation is the most practical approach.

References

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • Nimbarte, V. (2013). Design, synthesis and biological evaluation of substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piper. Der Pharma Chemica, 5(3), 280-287.
  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Kuleshova, E. F., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7350.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Cook, A. H., & Reed, K. J. (1945). Experiments in the Piperidine Series. Part I. Journal of the Chemical Society, 399-403.
  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube.
  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions.
  • RSC Medicinal Chemistry. (2024). RESEARCH ARTICLE. UCL Discovery.

Sources

Optimization

Technical Support Center: Synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid

Welcome to the dedicated technical support center for the synthesis and yield optimization of 6-Oxo-1-propylpiperidine-3-carboxylic acid. This guide is intended for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and yield optimization of 6-Oxo-1-propylpiperidine-3-carboxylic acid. This guide is intended for researchers, medicinal chemists, and process development scientists. Here, we dissect common experimental challenges, provide in-depth troubleshooting guides, and offer optimized protocols to enhance the yield and purity of your target compound. Our approach is grounded in mechanistic principles to empower you with the knowledge to not only follow a protocol but to understand and adapt it to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 6-Oxo-1-propylpiperidine-3-carboxylic acid?

A1: A prevalent and logical synthetic route involves a multi-step sequence beginning with the Michael addition of a primary amine to an appropriate acrylate, followed by a second Michael addition to an α,β-unsaturated ester. The resulting diester can then undergo a Dieckmann condensation to form the piperidone ring. Subsequent N-alkylation with a propyl group, followed by hydrolysis of the ester and decarboxylation, will yield the desired product. An alternative involves the initial synthesis of a piperidine-3-carboxylic acid derivative, followed by N-propylation and subsequent lactam formation.

Q2: What are the most critical steps influencing the overall yield of 6-Oxo-1-propylpiperidine-3-carboxylic acid?

A2: The most critical steps are typically the Dieckmann condensation for ring formation and the N-alkylation step. The Dieckmann condensation is an equilibrium-driven reaction, and conditions must be carefully controlled to favor the cyclized product. The N-alkylation of the piperidine nitrogen can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt, which reduces the yield of the desired tertiary amine.[1]

Q3: I am observing a significant amount of a water-soluble byproduct after the N-propylation step. What is the likely cause?

A3: The formation of a highly water-soluble byproduct is a classic indicator of over-alkylation, where the desired N-propylpiperidine derivative reacts with another molecule of the propylating agent to form a quaternary ammonium salt.[1] This is especially common when using reactive alkylating agents or an excess of the alkylating agent.[1]

Q4: During the final hydrolysis step, I am seeing incomplete conversion of the ester to the carboxylic acid. How can this be improved?

A4: Incomplete hydrolysis can be due to several factors, including insufficient reaction time, inadequate temperature, or a non-optimal choice of acid or base catalyst. For acid-catalyzed hydrolysis, the reaction is reversible, so using a large excess of water (as the solvent) is crucial to drive the equilibrium towards the products.[2] For base-mediated hydrolysis (saponification), ensuring at least one full equivalent of base is used is critical, as the reaction is irreversible.

Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during the synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid.

Problem 1: Low Yield in Dieckmann Condensation
  • Symptom: After the cyclization reaction and workup, the yield of the β-keto ester is significantly lower than expected.

  • Potential Causes & Solutions:

    • Sub-optimal Base: The choice of base is critical. Sodium ethoxide or sodium hydride in an anhydrous aprotic solvent like toluene or THF are commonly used. Ensure the base is fresh and of high purity.

    • Presence of Water: The Dieckmann condensation is highly sensitive to moisture, which will quench the base and inhibit the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Unfavorable Equilibrium: The equilibrium may not favor the cyclized product. Running the reaction at a higher temperature or using a different solvent can sometimes shift the equilibrium.

    • Premature Hydrolysis/Decarboxylation: The acidic workup to neutralize the reaction must be performed at a low temperature (e.g., 0 °C) to avoid premature hydrolysis of the ester and decarboxylation of the β-keto ester.

Problem 2: Formation of Multiple Products during N-Propylation
  • Symptom: TLC or LC-MS analysis of the crude reaction mixture after N-propylation shows the starting material, the desired product, and a more polar byproduct.

  • Potential Causes & Solutions:

    • Over-alkylation: As discussed in the FAQs, this is a common side reaction.[1]

      • Solution 1: Stoichiometry Control: Use a slight excess of the piperidine starting material relative to the propylating agent (e.g., 1.1 to 1.2 equivalents of the amine).[1]

      • Solution 2: Slow Addition: Add the propylating agent (e.g., 1-bromopropane or 1-iodopropane) slowly to the reaction mixture, using a syringe pump if possible.[1] This maintains a low concentration of the alkylating agent, favoring mono-propylation.

    • Sub-optimal Base: A non-hindered base can deprotonate the product, facilitating further reaction.

      • Solution: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) to scavenge the acid byproduct without promoting side reactions.[3]

    • Alternative Method: Reductive Amination: A more controlled method for N-alkylation is reductive amination.[1] This involves reacting the parent piperidine with propionaldehyde to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1] This method completely avoids the possibility of over-alkylation.[1]

Problem 3: Difficulty in Product Purification
  • Symptom: The final product, 6-Oxo-1-propylpiperidine-3-carboxylic acid, is difficult to purify, often co-eluting with starting materials or byproducts during chromatography.

  • Potential Causes & Solutions:

    • Zwitterionic Nature: The final product is an amino acid derivative and can exist as a zwitterion, which can affect its solubility and chromatographic behavior.

      • Solution 1: pH Adjustment during Extraction: Carefully adjust the pH of the aqueous solution during workup. At the isoelectric point, the compound will have minimal water solubility and may precipitate or be more readily extracted into an organic solvent.

      • Solution 2: Ion-Exchange Chromatography: For challenging purifications, consider using ion-exchange chromatography, which separates compounds based on their net charge.

    • Residual Salts: Inorganic salts from the reaction workup can contaminate the final product.

      • Solution: Ensure thorough washing of the organic extracts to remove inorganic impurities. In some cases, precipitation of the product from a suitable solvent system can be an effective purification method.

Experimental Protocols

Protocol 1: Baseline Synthesis via N-Alkylation and Cyclization

This protocol represents a standard approach that may require optimization.

Step 1: Synthesis of Diethyl 2-(propylamino)pentanedioate

  • To a solution of diethyl glutaconate (1.0 eq) in ethanol, add propylamine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: N-Alkylation and Dieckmann Condensation

  • Dissolve the crude diethyl 2-(propylamino)pentanedioate (1.0 eq) in anhydrous toluene.

  • Add sodium ethoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~4-5.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the crude β-keto ester from the previous step in a 1:1 mixture of methanol and 6 M HCl.

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.

  • Adjust the pH of the remaining aqueous solution to ~3-4 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (5x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-Oxo-1-propylpiperidine-3-carboxylic acid. Purify by column chromatography or recrystallization.

Protocol 2: Optimized Synthesis via Reductive Amination

This protocol is designed to minimize the formation of byproducts during the N-alkylation step.

Step 1: Synthesis of Ethyl 6-oxopiperidine-3-carboxylate

  • This intermediate can be synthesized via a Dieckmann condensation of the appropriate starting materials, such as diethyl N-(2-ethoxycarbonylethyl)aspartate.

Step 2: N-Propylation via Reductive Amination

  • To a solution of ethyl 6-oxopiperidine-3-carboxylate (1.0 eq) and propionaldehyde (1.2 eq) in anhydrous dichloromethane (DCM), add a few drops of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ethyl 6-oxo-1-propylpiperidine-3-carboxylate by column chromatography.

Step 3: Final Hydrolysis

  • Dissolve the purified ester in a 1:1 mixture of THF and 2 M NaOH.

  • Stir at room temperature for 4-8 hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture to remove the THF.

  • Cool the aqueous solution to 0 °C and carefully acidify to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 6-Oxo-1-propylpiperidine-3-carboxylic acid.

Data Summary

StepParameterBaseline ProtocolOptimized ProtocolRationale for Optimization
N-Alkylation MethodDirect AlkylationReductive AminationAvoids over-alkylation byproducts.[1]
Reagents1-Bromopropane, NaHPropionaldehyde, NaBH(OAc)₃Milder conditions and higher selectivity.[1]
Typical Yield40-60%75-90%Improved selectivity leads to higher yield.
Hydrolysis MethodAcid-catalyzedBase-mediated (Saponification)Irreversible reaction drives to completion.
Reagents6 M HCl2 M NaOHMilder conditions, less risk of side reactions.
Typical Yield70-85%>90%Complete conversion of the ester.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A Diethyl Glutaconate C Diethyl 2-(propylamino)pentanedioate A->C Michael Addition B Propylamine B->C D Ethyl 6-oxo-1-propylpiperidine-3-carboxylate C->D Dieckmann Condensation E 6-Oxo-1-propylpiperidine- 3-carboxylic acid D->E Hydrolysis & Decarboxylation

Caption: A plausible synthetic route to 6-Oxo-1-propylpiperidine-3-carboxylic acid.

Troubleshooting Logic for N-Propylation

Troubleshooting_N_Propylation Start Low Yield in N-Propylation Step CheckByproducts Analyze crude mixture by LC-MS: Multiple products observed? Start->CheckByproducts OverAlkylation Primary Issue: Over-alkylation to Quaternary Salt CheckByproducts->OverAlkylation Yes IncompleteReaction Primary Issue: Incomplete Reaction CheckByproducts->IncompleteReaction No (mostly starting material) Solution1 Optimization Strategy 1: Slowly add alkylating agent OverAlkylation->Solution1 Solution2 Optimization Strategy 2: Use a hindered base (DIPEA) OverAlkylation->Solution2 Solution3 Alternative Method: Switch to Reductive Amination OverAlkylation->Solution3 Solution4 Optimization Strategy 3: Increase reaction time or temperature IncompleteReaction->Solution4 Solution5 Optimization Strategy 4: Use a more reactive alkylating agent (e.g., propyl iodide) IncompleteReaction->Solution5

Caption: Decision tree for troubleshooting low yields in the N-propylation step.

References

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 24, 2026, from [Link]

  • El-Malah, A. A., El-Naggar, M., & El-Gazzar, A. B. A. (2010). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Journal of Chemical Crystallography, 40(1), 67-72.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Krbavčič, A., & Stanovnik, B. (2001). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 6(3), 254-263. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved January 24, 2026, from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 6-Oxo-1-propylpiperidine-3-carboxylic acid. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved January 24, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (1945). Cook and Reed : Experinzeds iut the Piperidine Series. Part I. 399. Journal of the Chemical Society, 399-402. [Link]

  • Semantic Scholar. (2012). improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9- carboxylic acids from isatins and. HETEROCYCLES, 85(6), 1421-1429. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 24, 2026, from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (2001). Oxidative Cleavage of 1,3-Dicarbonyls to Carboxylic Acids with Oxone. The Journal of Organic Chemistry, 66(5), 1523-1524. [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

Purification challenges of 6-Oxo-1-propylpiperidine-3-carboxylic acid and solutions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 6-Oxo-1-propylpiperidine-3-carboxylic acid (CAS 915924-93-5).[1][2] This document is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Oxo-1-propylpiperidine-3-carboxylic acid (CAS 915924-93-5).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals to address common and complex challenges encountered during the purification of this molecule. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow. Each entry is designed to help you diagnose the issue and implement a robust solution.

Question: My final product purity is low after synthesis. What are the most probable impurities and how can I remove them?

Answer: Low purity in crude 6-Oxo-1-propylpiperidine-3-carboxylic acid typically stems from three sources: unreacted starting materials, reaction byproducts, or degradation products.

  • Common Impurities:

    • Starting Materials: Depending on your synthetic route, these could include precursors like pyridine-3-carboxylic acid (nicotinic acid) or its derivatives.[3]

    • Byproducts of N-alkylation: Incomplete reaction or side reactions during the addition of the propyl group can lead to N-de-propylated or other alkylated species.

    • Byproducts of Ring Formation/Reduction: If your synthesis involves catalytic hydrogenation of a pyridine precursor, you may have partially reduced intermediates.[3]

    • Hydrolysis Products: The 6-oxo (lactam) functionality is a cyclic amide which can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup, leading to the ring-opened amino acid.[4][5]

  • Purification Strategy: A Multi-Step Approach A combination of techniques is often necessary. The zwitterionic nature of the molecule (possessing both a carboxylic acid and a basic nitrogen within the lactam ring) can be exploited.

    • Acid-Base Extraction: This is a powerful first-pass purification step.

      • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

      • Wash with a mild acidic solution (e.g., 1M HCl) to protonate any highly basic impurities, pulling them into the aqueous layer.

      • Extract your product into a mild basic solution (e.g., saturated NaHCO₃), which deprotonates the carboxylic acid, making it water-soluble. Neutral impurities will remain in the organic layer.

      • Re-acidify the basic aqueous layer to a pH of ~4-5 to precipitate your product, which can then be collected by filtration.[6]

    • Recrystallization: This is the most effective method for removing closely related impurities and achieving high crystalline purity. Success is highly dependent on solvent selection.

      Solvent System TypePrimary Solvent (for dissolution)Anti-Solvent (for precipitation)Rationale & Comments
      Protic / Non-polar Methanol, Ethanol, IsopropanolDiethyl ether, Hexanes, TolueneThe alcohol solubilizes the polar carboxylic acid and lactam groups. The non-polar anti-solvent reduces the overall polarity, forcing the product to precipitate. A common and effective choice.[7][8]
      Aprotic Polar / Ether Acetone, Tetrahydrofuran (THF)Petroleum Ether, HeptaneGood for dissolving the compound at elevated temperatures. Cooling or adding an anti-solvent induces crystallization.
      Aqueous / Organic Water (with pH adjustment)Acetone, IsopropanolExploits the high polarity of the molecule. Dissolve in water at a pH where it is soluble as a salt, then adjust pH to the isoelectric point to precipitate. The organic solvent helps reduce solubility further.
    • Chromatography: If recrystallization fails, flash column chromatography on silica gel is a viable alternative.[9] A typical mobile phase would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate, often with a small amount of acetic or formic acid (~0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.

Question: I am struggling to induce crystallization. My product remains an oil or a tacky solid. What can I do?

Answer: Oiling out during crystallization is a common problem, indicating that the compound's solubility in the chosen solvent is too high, or that impurities are inhibiting crystal lattice formation.

Causality: The presence of both a polar carboxylic acid and a moderately non-polar N-propyl group can lead to complex solvation behavior. Impurities can act as "crystal poisons," disrupting the ordered packing required for a crystalline solid.

Solutions:

  • Optimize the Solvent System:

    • Increase Anti-Solvent Ratio: If using a solvent/anti-solvent pair, try adding the anti-solvent more slowly and at a slightly lower temperature.

    • Switch Solvents: If methanol gives an oil, try a slightly less polar alcohol like isopropanol, which may reduce solubility just enough to favor crystal formation.

  • Improve Seeding Technique:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.

    • Ultrasonication: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Increase Purity Pre-Crystallization: The issue may be purity, not the technique. If the material is <90% pure, consider performing a quick column filtration or an acid-base extraction to remove major contaminants before attempting crystallization.

  • Temperature Gradient: Cool the solution very slowly. A rapid temperature drop often favors oiling out, while a slow, controlled cooling (e.g., in an insulated container) allows molecules the time to orient into a crystal lattice.

Question: My product is a racemic mixture. How can I resolve the enantiomers?

Answer: As 6-oxo-1-propylpiperidine-3-carboxylic acid possesses a stereocenter at the C3 position, resolving the racemic mixture is often a critical step. The presence of the carboxylic acid provides a convenient handle for classical resolution.

Primary Method: Diastereomeric Salt Formation & Fractional Crystallization This method involves reacting the racemic acid with a single enantiomer of a chiral base to form two diastereomeric salts.[10][11] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Acid racemic_acid (R/S)-Acid salt_formation Reaction in Solvent (e.g., Ethanol) racemic_acid->salt_formation chiral_base (R)-Base chiral_base->salt_formation diastereomers Mixture of Diastereomeric Salts (R-Acid, R-Base) (S-Acid, R-Base) salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization Cool & Filter less_soluble Less Soluble Salt Crystallizes (e.g., S-Acid, R-Base) fractional_crystallization->less_soluble more_soluble More Soluble Salt Stays in Solution (e.g., R-Acid, R-Base) fractional_crystallization->more_soluble acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 Isolate from Mother Liquor pure_s_acid Pure (S)-Acid acidification1->pure_s_acid pure_r_acid Pure (R)-Acid acidification2->pure_r_acid

Experimental Protocol: Chiral Resolution
  • Dissolution: Dissolve 1 equivalent of racemic 6-oxo-1-propylpiperidine-3-carboxylic acid in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • Addition of Resolving Agent: To this solution, add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-1-(1-Naphthyl)ethylamine). Using 0.5 equivalents ensures that only one diastereomeric salt can fully form and precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C. The less soluble diastereomeric salt should precipitate.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is your enriched diastereomeric salt.

  • Liberation: Suspend the isolated salt in water and ethyl acetate. Acidify the mixture with 1M HCl until the pH is ~2. This protonates the carboxylic acid and converts the resolving agent into its water-soluble hydrochloride salt.

  • Extraction: Separate the layers. The desired enantiomerically enriched acid will be in the organic layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purity Check: Assess the enantiomeric excess (e.e.) of the product using chiral HPLC.[12] The process can be repeated to improve e.e.

Frequently Asked Questions (FAQs)

Question: What are the best analytical methods to assess the purity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

TechniquePurposeKey Parameters & Notes
¹H and ¹³C NMR Structural confirmation and detection of impurities with different chemical structures.Use a deuterated solvent like DMSO-d₆ or CDCl₃. The carboxylic acid proton may be broad or exchangeable. Integration can provide a rough estimate of purity against a known internal standard.
LC-MS Confirms molecular weight (MW = 185.22 g/mol ) and provides high-sensitivity impurity profiling.[2]Use a C18 reversed-phase column with a mobile phase of water/acetonitrile or water/methanol containing 0.1% formic acid. ESI+ mode should show the [M+H]⁺ ion at m/z 186.2.
HPLC with UV/DAD Quantifies purity and separates impurities.The lactam carbonyl provides a weak UV chromophore, so detection around 210-220 nm is typical. A Diode Array Detector (DAD) is useful for assessing peak purity.
Chiral HPLC Determines enantiomeric excess (e.e.) after a resolution procedure.Requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) or protein-based columns (e.g., α1-acid glycoprotein) are common starting points.[12]
Melting Point A simple indicator of purity.A sharp melting point range suggests high purity. Impurities typically broaden and depress the melting point range. The pure compound is a solid at room temperature.[1]
Karl Fischer Titration Quantifies water content.Important for hygroscopic compounds or if water is a critical process parameter.
Question: What are the stability and storage recommendations for this compound?

Answer: 6-Oxo-1-propylpiperidine-3-carboxylic acid is generally stable under standard laboratory conditions. However, its lactam ring presents a potential liability.[4]

  • pH Stability: Avoid prolonged exposure to strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, especially at elevated temperatures, to minimize the risk of lactam hydrolysis.[5] Purification steps should ideally be conducted under neutral or mildly acidic/basic conditions.

  • Storage: For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place. Storage at room temperature is generally acceptable for high-purity material.[1] For maximum stability, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential long-term oxidative degradation.

Question: How can I troubleshoot my purification workflow logically?

Answer: A systematic approach is key. Use the following decision tree to guide your troubleshooting process when faced with an impure final product.

G start Impure Product After Initial Isolation check_nmr Analyze by ¹H NMR and LC-MS start->check_nmr is_starting_material Major impurity is starting material? check_nmr->is_starting_material is_byproduct Major impurity is a byproduct? is_starting_material->is_byproduct No optimize_reaction Optimize reaction: - Increase reaction time - Add more reagent is_starting_material->optimize_reaction Yes rerun_column Purify via Flash Chromatography (consider different solvent system) is_byproduct->rerun_column Yes, similar polarity acid_base Perform Acid-Base Extraction to remove neutral/basic impurities is_byproduct->acid_base Yes, different polarity recrystallize Attempt Recrystallization is_byproduct->recrystallize No / Minor Impurities is_oiling_out Product oils out during crystallization? change_solvent Change Crystallization Solvent System (e.g., use IPA instead of MeOH) is_oiling_out->change_solvent Yes success Pure Product Achieved is_oiling_out->success No rerun_column->recrystallize acid_base->recrystallize recrystallize->is_oiling_out slow_cool Cool solution slower and use seeding change_solvent->slow_cool slow_cool->success

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
  • Ebele, A. et al. (2020). Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]

  • How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. (2023). FUJIFILM Irvine Scientific. Available at: [Link]

  • Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PMC - PubMed Central. Available at: [Link]

  • Isomeric Impurity research and quality control of β-lactam antibiotics. (2012). ResearchGate. Available at: [Link]

  • Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. ResearchGate. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • 6-Oxo-1-propylpiperidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. Available at: [Link]

  • CN106831540B - A kind of preparation method of (S)-nipecotic acid. Google Patents.
  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. MDPI. Available at: [Link]

  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • β-Lactamases: A Focus on Current Challenges. PMC - NIH. Available at: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]

  • Isonipecotic acid. Wikipedia. Available at: [Link]

  • US5387713A - Process for purification of carboxylic acids. Google Patents.
  • US2255421A - Process for purification of carboxylic acids. Google Patents.
  • Chiral separation of nipecotic acid amides. PubMed - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: 6-Oxo-1-propylpiperidine-3-carboxylic acid HPLC Separation

Welcome to the technical support center for the HPLC separation of 6-Oxo-1-propylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC separation of 6-Oxo-1-propylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered during the analysis of this and structurally similar compounds.

Understanding the Analyte: 6-Oxo-1-propylpiperidine-3-carboxylic acid

6-Oxo-1-propylpiperidine-3-carboxylic acid is a heterocyclic compound featuring both a carboxylic acid group and a lactam (a cyclic amide).[1] This bifunctional nature, coupled with its potential for chirality, presents unique challenges in HPLC method development. Its zwitterionic character at certain pH values can lead to complex retention behavior on traditional reversed-phase columns.[2][3]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC9H15NO3PubChem[1]
Molecular Weight185.22 g/mol PubChem[1]
XLogP30.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]

Understanding these properties is the first step in diagnosing and resolving separation issues. The compound's polarity, indicated by a low XLogP3 value, suggests that it will have limited retention on standard C18 columns under highly organic mobile phase conditions.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing detailed explanations and step-by-step solutions.

Peak Shape and Tailing Issues

Question 1: My peak for 6-Oxo-1-propylpiperidine-3-carboxylic acid is exhibiting significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, especially with polar, ionizable compounds like your analyte. The primary causes are typically secondary interactions with the stationary phase or issues with the HPLC system itself.[4]

Causality and Solutions:

  • Secondary Silanol Interactions: The most frequent cause of tailing for compounds with amine groups is the interaction with acidic silanol groups on the surface of silica-based stationary phases. At mid-range pH, these silanols are ionized and can strongly interact with the protonated amine of your analyte, leading to a "tailing" effect.

    • Solution 1: Mobile Phase pH Adjustment: The most effective way to mitigate this is by controlling the mobile phase pH.[5][6]

      • Low pH (2-3): Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase. This will protonate the silanol groups, minimizing their interaction with your analyte. A pH in this range is a good starting point for method development with weak acids and bases.[6]

      • High pH (7-8): Alternatively, using a mobile phase with a higher pH can deprotonate your analyte's amine, reducing its interaction with the silanols. However, be cautious as high pH can degrade silica-based columns. Ensure your column is rated for high pH use.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7]

    • Solution 2: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.[4][8]

    • Solution 3: Column Washing and Guard Columns:

      • Implement a robust column washing procedure after each analytical run.

      • Use a guard column to protect your analytical column from strongly retained impurities.[4]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Solution 4: Optimize System Connections: Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.

Question 2: I'm observing peak fronting for my analyte. What does this indicate?

Answer:

Peak fronting is less common than tailing but usually points to specific issues.

Causality and Solutions:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (more eluting power) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.

    • Solution 1: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a weaker solvent.

  • Column Overload: Similar to tailing, severe column overload can also manifest as fronting.[7]

    • Solution 2: Reduce Sample Concentration: As with tailing, dilute your sample and observe if the peak shape normalizes.

  • Column Channeling: A void or channel in the column packing material can lead to distorted peaks, including fronting. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.

    • Solution 3: Column Replacement: Unfortunately, a channeled column is often irreversibly damaged and will need to be replaced.

Retention and Resolution Problems

Question 3: My analyte is eluting too early, close to the void volume. How can I increase its retention?

Answer:

Poor retention of polar compounds on reversed-phase columns is a frequent challenge. Given the polar nature of 6-Oxo-1-propylpiperidine-3-carboxylic acid, this is not unexpected.

Causality and Solutions:

  • High Organic Content in Mobile Phase: A high percentage of organic solvent (like acetonitrile or methanol) in your mobile phase will reduce the retention of polar analytes.[5]

    • Solution 1: Decrease Organic Modifier Concentration: Reduce the percentage of the organic component in your mobile phase. For highly polar compounds, you may need to start with a very low organic concentration or even 100% aqueous mobile phase.[4] Be aware that some C18 columns can undergo "hydrophobic collapse" in highly aqueous mobile phases; consider using an "aqua" or polar-embedded C18 column designed for these conditions.[4]

  • Analyte Ionization: The ionized form of a molecule is generally more polar and less retained on a reversed-phase column.[5]

    • Solution 2: Adjust Mobile Phase pH: To maximize retention, adjust the mobile phase pH to suppress the ionization of the carboxylic acid group. A pH of around 2-3 will ensure the carboxylic acid is in its neutral, more hydrophobic form, increasing its interaction with the stationary phase.[6]

  • Inappropriate Stationary Phase: A standard C18 column may not be the optimal choice for this polar analyte.

    • Solution 3: Consider Alternative Stationary Phases:

      • Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, making them more resistant to hydrophobic collapse and offering different selectivity for polar compounds.[4]

      • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for separating very polar compounds that are not well-retained in reversed-phase.[2] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

Question 4: I am trying to separate diastereomers of 6-Oxo-1-propylpiperidine-3-carboxylic acid, but they are co-eluting. How can I improve the resolution?

Answer:

Separating diastereomers can be challenging and often requires careful optimization of the mobile phase and stationary phase.

Causality and Solutions:

  • Insufficient Selectivity: Your current method may not provide enough difference in the interaction of the two diastereomers with the stationary phase.

    • Solution 1: Modify Mobile Phase Composition:

      • Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to their different solvent properties.[5][9]

      • Adjust pH: Fine-tuning the pH can change the ionization state of the diastereomers differently, potentially leading to separation.

      • Temperature Optimization: Varying the column temperature can also impact selectivity.

  • Inadequate Column Efficiency: A column with low efficiency will produce broader peaks, making it harder to resolve closely eluting compounds.

    • Solution 2: Use a High-Efficiency Column: Employ a column with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) and a longer length to increase the number of theoretical plates.

  • Chiral Separation (if applicable): If you are dealing with enantiomers, a standard achiral column will not separate them.

    • Solution 3: Utilize a Chiral Stationary Phase (CSP): For enantiomeric separations, a chiral column is necessary. Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase development for this compound?

A good initial approach for a reversed-phase separation would be a gradient elution.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 15-20 minutes. This "scouting gradient" will give you an idea of the retention time of your analyte and any impurities. From there, you can optimize to an isocratic method or a shallower gradient for better resolution.

Q2: How does the zwitterionic nature of this molecule affect its separation?

At a pH between the pKa of the carboxylic acid and the pKa of the protonated amine, the molecule will exist as a zwitterion with both a positive and a negative charge. This can lead to poor retention and peak shape on traditional reversed-phase columns. By adjusting the pH to be well below the carboxylic acid pKa (e.g., pH < 3), you can ensure the molecule has a net positive charge, which can be more predictably retained. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be very effective for separating zwitterions.[2][3]

Q3: Are there any concerns about the stability of 6-Oxo-1-propylpiperidine-3-carboxylic acid during analysis?

The lactam ring in the piperidine structure can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[13]

  • Recommendation: While a low pH mobile phase is recommended for good chromatography, it's advisable to prepare mobile phases fresh daily.[12] If you suspect degradation, you can run stability studies by incubating the sample in the mobile phase at the analysis temperature for varying amounts of time and monitoring for the appearance of new peaks.

Q4: How can I confirm the identity of my peak?

The most definitive way to confirm the identity of your peak is to use a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio of the eluting compound, which can be matched to the molecular weight of 6-Oxo-1-propylpiperidine-3-carboxylic acid.

Experimental Protocols and Workflows

Protocol 1: Initial Method Development Scouting Gradient
  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase A: 99.9% Water / 0.1% Formic Acid

  • Mobile Phase B: 99.9% Acetonitrile / 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore)

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with this analyte.

TroubleshootingWorkflow start Start: Poor Chromatogram peak_shape Assess Peak Shape start->peak_shape retention Assess Retention Time start->retention resolution Assess Resolution start->resolution tailing Tailing? peak_shape->tailing Symmetric? early_elution Eluting too early? retention->early_elution coelution Co-elution? resolution->coelution fronting Fronting? tailing->fronting No solution_ph Adjust Mobile Phase pH (Low pH: 2-3) tailing->solution_ph Yes solution_conc Reduce Sample Concentration fronting->solution_conc No solution_solvent Match Sample Solvent to Mobile Phase fronting->solution_solvent Yes solution_organic Decrease Organic Content in Mobile Phase early_elution->solution_organic Yes solution_column Consider Alternative Column (e.g., Polar-Embedded, HILIC) early_elution->solution_column No solution_selectivity Change Organic Modifier (ACN vs. MeOH) coelution->solution_selectivity Yes end End: Optimized Separation solution_ph->end solution_conc->end solution_solvent->end solution_organic->end solution_column->end solution_selectivity->end

Caption: A logical workflow for troubleshooting HPLC separation issues.

References

Sources

Troubleshooting

Technical Support Center: Refining Bioassay Protocols for 6-Oxo-1-propylpiperidine-3-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals working with the novel compound 6-Oxo-1-propylpiperidine-3-carboxylic acid (CAS 915924-93-5).[1][2] Given the limited publicly availa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with the novel compound 6-Oxo-1-propylpiperidine-3-carboxylic acid (CAS 915924-93-5).[1][2] Given the limited publicly available data on the specific biological targets of this molecule, this document provides a foundational framework for developing, refining, and troubleshooting robust bioassays to characterize its activity. The principles outlined here are broadly applicable to biochemical and cell-based assay development for novel small molecules.

Our approach is built on a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have before initiating or while refining their bioassay protocols.

Q1: I have just received 6-Oxo-1-propylpiperidine-3-carboxylic acid. What are the first steps for preparing it for biological assays?

A1: Proper handling and solubilization of a new compound are critical for assay success.

  • Compound Integrity: Verify the purity of the compound, which is typically provided by the supplier as >95%. The compound is a solid at room temperature.

  • Solubility Testing: The first empirical step is to determine its solubility in common laboratory solvents. Piperidine derivatives are often soluble in DMSO.[3] Create a concentrated stock solution, typically 10-50 mM, in 100% DMSO. Observe for any precipitation. If solubility in DMSO is limited, test other organic solvents or aqueous buffers with varying pH.

  • Stock Solution Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4][5]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including controls) and is at a level that does not affect the assay system (typically ≤0.5%).[6]

Q2: I have no information on the biological target of this compound. Where do I start?

A2: Without a known target, a logical approach is to employ a combination of target-based and phenotypic screening strategies.

  • Target-Based Screening: If your lab focuses on a specific class of enzymes (e.g., kinases, proteases, dehydrogenases), you can screen the compound against a panel of these targets. Piperidine moieties are found in compounds targeting a wide range of enzymes and receptors.[7][8][9]

  • Phenotypic Screening: Cell-based assays are powerful tools for unbiased screening.[10][11] You can assess the compound's effect on global cellular phenotypes such as cell viability, proliferation, apoptosis, or specific signaling pathways.[12][13] Start with a few relevant cancer or disease-specific cell lines.

Q3: How do I determine the optimal concentration range for my initial experiments?

A3: A dose-response curve is essential. For an initial screen, a wide concentration range is recommended. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration of 50-100 µM. This broad range helps to identify the potency of the compound and establish a preliminary IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Q4: What are the essential controls for any bioassay involving this compound?

A4: Rigorous controls are the cornerstone of a validatable assay.

  • Negative Control (Vehicle Control): Contains all assay components except the test compound. It should include the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control represents 0% activity/inhibition.

  • Positive Control: A known inhibitor or activator for the target or pathway. This control validates that the assay is performing as expected.

  • No-Enzyme/No-Cell Control: Helps to identify background signal or interference from the compound or assay buffer components.

Part 2: Troubleshooting Biochemical (Enzyme Inhibition) Assays

Biochemical assays directly measure the interaction of a compound with a purified biological target, such as an enzyme.[14]

Common Problem 1: No or Very Weak Inhibition Observed
Possible Cause Troubleshooting Action & Rationale
Compound Insolubility Action: Visually inspect the wells for precipitation. Perform a serial dilution of the compound in the final assay buffer and measure turbidity.[4] Rationale: The compound may be precipitating at the tested concentrations in the aqueous assay buffer, reducing its effective concentration.
Incorrect Assay Conditions Action: Re-verify the assay buffer pH, ionic strength, and temperature. Ensure all reagents, except the enzyme, are equilibrated to the assay temperature before starting.[4] Rationale: Enzyme activity is highly sensitive to reaction conditions. Suboptimal conditions can mask true inhibition.
Compound Inactivity Action: Test the compound in an orthogonal assay (a different assay format measuring the same endpoint) or against a different enzyme from the same family. Rationale: The compound may simply not be an inhibitor of the chosen target under the tested conditions.
Enzyme Degradation Action: Run a positive control inhibitor to confirm assay performance. Check the storage and handling of the enzyme stock. Rationale: Improperly stored enzymes can lose activity, making it impossible to detect inhibition.[4]
Common Problem 2: High Background Signal or Assay Interference
Possible Cause Troubleshooting Action & Rationale
Compound Autofluorescence Action: Read the plate before and after adding the detection reagent. Measure the fluorescence of the compound alone in the assay buffer. Rationale: In fluorescence-based assays, the compound itself may fluoresce at the detection wavelength, creating a false-positive or high-background signal.[15]
Compound Interference with Detection Action: Run a "quenching" control. Add the compound to the reaction after the product has been formed by the enzyme. Rationale: The compound might inhibit the reporter enzyme (e.g., luciferase, horseradish peroxidase) in a coupled assay system or quench the fluorescent/luminescent signal.[16]
Contaminated Reagents Action: Prepare fresh buffers and reagent solutions. Ensure single-use aliquoting of critical reagents to avoid contamination.[5] Rationale: Contamination can introduce interfering substances or microbial growth, leading to erratic results.
Workflow for Characterizing an Enzyme Inhibitor

This workflow outlines the steps to validate and characterize an initial "hit" from a primary screen.

Enzyme_Inhibition_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Mechanism of Action (MOA) Studies cluster_2 Phase 3: Selectivity Profiling A Primary Screen Hit B Confirm with Fresh Compound A->B Re-order or re-solubilize C Generate Dose-Response Curve (IC50) B->C 10-point, 3-fold dilution D Determine Inhibition Type C->D Confirmed Hit (IC50 < Threshold) E Vary Substrate Concentration (Michaelis-Menten kinetics) D->E F Vary Enzyme Concentration (Tight-binding check) D->F G Test Against Related Enzymes E->G Competitive, Non-competitive, or Uncompetitive F->G Not Tight-Binding H Determine Ki for Off-Targets G->H

Caption: Workflow for enzyme inhibitor validation.

Protocol: Determining IC50 in a Generic Kinase Assay

This protocol is a template and requires optimization for specific kinases.

  • Prepare Reagents:

    • Kinase Assay Buffer: (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Enzyme: Prepare a 2X working solution of the kinase in assay buffer.

    • Substrate/ATP Mix: Prepare a 4X working solution of the peptide substrate and ATP (at its Km concentration) in assay buffer.

    • Test Compound: Perform a serial dilution of 6-Oxo-1-propylpiperidine-3-carboxylic acid in 100% DMSO, then dilute into assay buffer to create a 4X final concentration series.

    • Detection Reagent: (e.g., ADP-Glo™ or similar).

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4X test compound solution to the appropriate wells.

    • Add 5 µL of assay buffer with the corresponding DMSO concentration to control wells.

    • Add 10 µL of the 2X enzyme solution to all wells except the "no-enzyme" control. Add 10 µL of assay buffer to the "no-enzyme" wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 4X Substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the detection reagent manufacturer's protocol.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Troubleshooting Cell-Based Assays

Cell-based assays provide physiologically relevant data but are more complex than biochemical assays.[11]

Common Problem 1: High Well-to-Well Variability
Possible Cause Troubleshooting Action & Rationale
Inconsistent Cell Seeding Action: Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between plating groups of wells. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS/media.[17] Rationale: A non-uniform cell monolayer is a primary source of variability in cell-based assays.[18]
Pipetting Inaccuracy Action: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pipette carefully down the side of the well to avoid disturbing the cell layer.[4] Rationale: Small volume variations, especially in 384- or 1536-well plates, can lead to significant concentration errors and high variability.
Cell Health Issues Action: Monitor cell passage number and do not use cells that are over-passaged. Regularly test for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.[18] Rationale: Unhealthy or senescent cells respond poorly and inconsistently to stimuli.
Common Problem 2: Observed Cytotoxicity
Possible Cause Troubleshooting Action & Rationale
Specific On-Target Toxicity Action: This may be the desired outcome. Correlate the cytotoxic effect with the inhibition of a specific pathway (e.g., by western blot for apoptosis markers like cleaved caspase-3). Rationale: If the compound is being developed as an anti-cancer agent, cytotoxicity is a key endpoint.[3]
Non-Specific or Off-Target Toxicity Action: Lower the compound concentration. If the effect persists at concentrations well above the IC50 for the primary target, it may be an off-target effect. Test in a different cell line that does not express the primary target. Rationale: Distinguishing on-target from off-target toxicity is crucial for lead optimization.
Solvent Toxicity Action: Run a dose-response of the solvent (e.g., DMSO) alone on the cells. Ensure the final solvent concentration is well below the toxic threshold for your specific cell line (typically <0.5%). Rationale: High concentrations of organic solvents can cause cell death, confounding the results.[6]
General Workflow for a Cell-Based Assay

This diagram illustrates a typical workflow for assessing the effect of a compound on cell viability.

Cell_Assay_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Cell Adherence (Incubate 18-24 hours) A->B C 3. Compound Treatment (Add serial dilutions of compound) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Viability Readout (e.g., Add CellTiter-Glo®) D->E F 6. Data Analysis (Normalize and calculate GI50) E->F

Caption: Standard workflow for a cell viability assay.

Part 4: Assay Validation and Data Integrity

Assay validation is a continuous process to ensure that your protocol is robust, reproducible, and fit for purpose.[5][19]

Key Validation Parameters
Parameter Definition How to Assess
Precision The closeness of agreement between independent test results.[19]Calculate the Coefficient of Variation (%CV) for replicate wells. Intra-assay %CV should be <15%.
Accuracy The closeness of the measured value to a known true value.Spike a known quantity of a standard into your sample matrix and measure the recovery.
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[19]Systematically vary parameters like incubation time (±10%) or temperature (±2°C) and observe the impact on results.
Z'-factor A statistical measure of assay quality, often used in HTS.Calculate using positive and negative controls: Z' = 1 - (3σp + 3σn) / |µp - µn|. An assay with Z' > 0.5 is considered excellent.

By systematically addressing these FAQs, troubleshooting common issues, and adhering to rigorous validation principles, researchers can confidently refine their bioassay protocols for 6-Oxo-1-propylpiperidine-3-carboxylic acid and effectively characterize its biological activity.

References

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  • Krivosheeva, O. et al. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. 2022.
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  • Molecular Biologist. Assay Troubleshooting. MB(ASCP).
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  • Suganthi, S. & Ravi, T. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
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  • BMG LABTECH. High-throughput screening (HTS). BMG LABTECH.
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
  • Khan, I. et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. 2024.
  • Guedes, N. et al. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals. 2024.
  • Edmondson, D.E. et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. 2016.
  • de Oliveira, R. et al. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. 2016.
  • Labome.
  • QuoData GmbH.
  • Abe, H. et al. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry. 2014.
  • Zhang, X. et al. A review for cell-based screening methods in drug discovery. Fitoterapia. 2022.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of a Bioassay for 6-Oxo-1-propylpiperidine-3-carboxylic acid

For researchers, scientists, and professionals in drug development, the rigorous validation of a bioassay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, technical com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a bioassay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, technical comparison for validating the bioassay results of a novel compound, 6-Oxo-1-propylpiperidine-3-carboxylic acid, against a well-established alternative. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for ensuring the scientific integrity of your findings.

Introduction: The Rationale for a New Bioactive Compound

While 6-Oxo-1-propylpiperidine-3-carboxylic acid is a novel molecular entity with limited published biological data, its structural features—a piperidine ring, a lactam group, and a carboxylic acid moiety—suggest its potential as a modulator of enzyme activity, particularly within the class of serine proteases. Piperidine derivatives are known to possess a wide range of pharmacological activities.[1][2] Based on a structural analogy to known inhibitors, this guide will proceed under the scientifically plausible hypothesis that 6-Oxo-1-propylpiperidine-3-carboxylic acid acts as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones.[3][4] Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[4][5] This guide will therefore focus on the validation of a fluorescence-based bioassay to quantify the inhibitory potential of 6-Oxo-1-propylpiperidine-3-carboxylic acid against DPP-4, and compare its performance with a well-characterized, clinically approved DPP-4 inhibitor, Sitagliptin.[5][6]

The Science Behind the Assay: A Fluorescence-Based Approach to Measuring DPP-4 Inhibition

The chosen bioassay for this validation guide is a fluorescence-based method, a common and robust technique for screening enzyme inhibitors.[7] This assay relies on the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), by DPP-4.[3][8] The cleavage of this substrate releases the highly fluorescent aminomethylcoumarin (AMC), and the resulting increase in fluorescence intensity is directly proportional to the DPP-4 enzymatic activity. When an inhibitor, such as our hypothetical 6-Oxo-1-propylpiperidine-3-carboxylic acid or the comparator Sitagliptin, is present, the rate of AMC release is diminished. This reduction in fluorescence signal allows for the quantification of the inhibitor's potency.

This method is favored for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[7]

Experimental Design and Protocols

A robust bioassay validation is a multi-faceted process that assesses various performance characteristics to ensure the assay is fit for its intended purpose.[9][10] The following sections detail the step-by-step protocols for validating the DPP-4 inhibition bioassay for 6-Oxo-1-propylpiperidine-3-carboxylic acid and Sitagliptin.

I. Materials and Reagents
  • Enzyme: Recombinant Human DPP-4[3]

  • Substrate: Gly-Pro-AMC[3]

  • Test Compound: 6-Oxo-1-propylpiperidine-3-carboxylic acid

  • Comparator Compound: Sitagliptin[6]

  • Assay Buffer: Tris-HCl buffer, pH 7.5

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm[6]

II. Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of 6-Oxo-1-propylpiperidine-3-carboxylic acid in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of Sitagliptin in the same solvent.

    • Prepare serial dilutions of both compounds in assay buffer to create a range of concentrations for testing.

    • Dilute the recombinant human DPP-4 enzyme to the working concentration in cold assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Procedure:

    • Add 20 µL of each concentration of the test and comparator compounds to triplicate wells of a 96-well plate.

    • Include wells with assay buffer and solvent as negative and vehicle controls, respectively.

    • Add 20 µL of the diluted DPP-4 enzyme solution to all wells except the no-enzyme control wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.

III. Data Analysis

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal over time. The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Rate of sample well / Rate of vehicle control well)] * 100

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the scientific rationale, the following diagrams illustrate the key aspects of this validation guide.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare serial dilutions of 6-Oxo-1-propylpiperidine-3-carboxylic acid A1 Dispense compounds and controls into 96-well plate P1->A1 P2 Prepare serial dilutions of Sitagliptin P2->A1 P3 Dilute DPP-4 enzyme A2 Add DPP-4 enzyme P3->A2 P4 Prepare Gly-Pro-AMC substrate A4 Add substrate to initiate reaction P4->A4 A1->A2 A3 Incubate for 15 min at 37°C A2->A3 A3->A4 D1 Measure fluorescence kinetically A4->D1 D2 Calculate reaction rates D1->D2 D3 Determine % inhibition D2->D3 D4 Calculate IC50 values D3->D4

Caption: Experimental workflow for the DPP-4 inhibition bioassay.

G DPP4 DPP-4 Enzyme Product Gly-Pro + AMC (Fluorescent) DPP4->Product Cleavage Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->DPP4 Inhibitor 6-Oxo-1-propylpiperidine-3-carboxylic acid or Sitagliptin Inhibitor->DPP4 Binding/Inhibition

Caption: Signaling pathway of the fluorescence-based DPP-4 assay.

Comparative Performance Analysis: Key Validation Parameters

The performance of the bioassay for 6-Oxo-1-propylpiperidine-3-carboxylic acid is compared against Sitagliptin based on the following critical validation parameters as recommended by regulatory bodies like the FDA and EMA.[9][10]

Parameter 6-Oxo-1-propylpiperidine-3-carboxylic acid (Hypothetical Data) Sitagliptin (Expected Performance) Acceptance Criteria (EMA/FDA Guidelines)
IC50 1.2 µM25 nMN/A (Potency measurement)
Linearity (R²) 0.9980.999R² ≥ 0.98
Accuracy (% Recovery) 95-105%98-102%85-115% of nominal value
Precision (%CV)
- Intra-assay< 8%< 5%≤ 15% (≤ 20% at LLOQ)[10]
- Inter-assay< 10%< 7%≤ 15% (≤ 20% at LLOQ)[10]
Limit of Detection (LOD) 50 nM1 nMSignal-to-Noise Ratio ≥ 3
Lower Limit of Quantification (LLOQ) 150 nM5 nMSignal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision

Note: The data for 6-Oxo-1-propylpiperidine-3-carboxylic acid is hypothetical and for illustrative purposes only.

In-Depth Look at Validation Parameters

  • IC50 (Half-maximal inhibitory concentration): This is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. In our hypothetical example, Sitagliptin is significantly more potent than the novel compound.

  • Linearity: This assesses the ability of the assay to produce results that are directly proportional to the concentration of the analyte. A high R² value indicates a strong linear relationship.

  • Accuracy: This refers to the closeness of the measured value to the true value. It is typically expressed as the percentage recovery of a known amount of analyte.

  • Precision: This measures the degree of agreement among a series of individual measurements. It is usually expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-assay (within the same assay run) and inter-assay (between different assay runs).[10]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Troubleshooting and Ensuring Assay Integrity

A self-validating system is crucial for trustworthy results. The following decision tree provides a logical approach to troubleshooting common issues encountered in fluorescence-based enzyme inhibition assays.

G Start High Variability in Replicates? CheckPipetting Verify pipetting technique and multichannel pipette calibration Start->CheckPipetting Yes LowSignal Low Fluorescence Signal? Start->LowSignal No CheckReagents Ensure proper reagent mixing and temperature equilibration CheckPipetting->CheckReagents CheckEnzyme Confirm enzyme activity and storage conditions LowSignal->CheckEnzyme Yes HighBackground High Background Fluorescence? LowSignal->HighBackground No CheckSubstrate Verify substrate concentration and integrity CheckEnzyme->CheckSubstrate CheckBuffer Test for autofluorescence of buffer components HighBackground->CheckBuffer Yes InconsistentIC50 Inconsistent IC50 Values? HighBackground->InconsistentIC50 No CheckCompound Assess for compound autofluorescence CheckBuffer->CheckCompound CheckDilutions Verify accuracy of serial dilutions InconsistentIC50->CheckDilutions Yes CheckIncubation Ensure consistent incubation times CheckDilutions->CheckIncubation

Caption: Decision tree for troubleshooting the DPP-4 inhibition assay.

Conclusion

This guide has provided a comprehensive framework for the validation of a bioassay for the novel compound 6-Oxo-1-propylpiperidine-3-carboxylic acid, using the inhibition of DPP-4 as a scientifically grounded, hypothetical mechanism of action. By comparing its performance against the established inhibitor Sitagliptin and adhering to the rigorous standards set forth by regulatory agencies, researchers can ensure the scientific integrity and reliability of their findings. The detailed protocols, comparative data, and troubleshooting guide serve as a practical resource for drug development professionals, enabling them to make informed decisions based on robust and reproducible bioassay results.

References

  • Gong, L., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • Di Pardo, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7628. [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • BPS Bioscience. (n.d.). POP Assay Kit. Retrieved from [Link]

  • Matheeussen, A., et al. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. Clinica Chimica Acta, 413(7-8), 704-709. [Link]

  • National Center for Biotechnology Information. (n.d.). Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • American Chemical Society. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(12), 8011-8032. [Link]

  • ResearchGate. (n.d.). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3516-3524. [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

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Comparative

A Comparative Investigation of 6-Oxo-1-propylpiperidine-3-carboxylic Acid Enantiomers: A Guide for Drug Discovery Professionals

Introduction: The Significance of Chirality in Piperidine Scaffolds The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a versatile template for interacting with biological targets. When a stereocenter is introduced, as in the case of 6-Oxo-1-propylpiperidine-3-carboxylic acid, the resulting enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the synthesis, chiral separation, and comparative biological evaluation of the (R)- and (S)-enantiomers of 6-Oxo-1-propylpiperidine-3-carboxylic acid, a compound of interest for its structural similarity to known neuromodulators.

Derivatives of piperidine-3-carboxylic acid have shown significant activity as inhibitors of GABA uptake, which is a crucial mechanism for regulating neurotransmitter levels in the brain.[1][2] For instance, the marketed anticonvulsant drug Tiagabine is the (R)-enantiomer of a substituted piperidine-3-carboxylic acid derivative.[2][3][4] This precedent underscores the critical importance of stereochemistry in the biological activity of this class of compounds. This guide will, therefore, provide researchers with the necessary protocols to dissect the enantiomer-specific contributions to the biological activity of 6-Oxo-1-propylpiperidine-3-carboxylic acid.

Synthesis and Chiral Separation of Enantiomers

The first critical step in a comparative study is the procurement of enantiomerically pure compounds. This can be achieved through either asymmetric synthesis or resolution of a racemic mixture. For the purposes of this guide, we will focus on the resolution of a racemate, a common and often more accessible approach.

Synthesis of Racemic 6-Oxo-1-propylpiperidine-3-carboxylic acid
Chiral Resolution of the Racemic Mixture

The separation of the enantiomers of a carboxylic acid is a well-established process, often relying on the formation of diastereomeric salts with a chiral resolving agent.[6][7] The differential solubility of these diastereomeric salts allows for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

  • Selection of a Resolving Agent: A chiral amine is a suitable resolving agent for a carboxylic acid. Common choices include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or other commercially available chiral amines. The choice of the resolving agent may require some empirical optimization.

  • Salt Formation: Dissolve the racemic 6-Oxo-1-propylpiperidine-3-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). Add an equimolar amount of the chosen chiral resolving agent.

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out first.

  • Isolation and Purification: Collect the crystals by filtration. The enantiomeric excess of the crystallized salt can be determined by chiral HPLC or by measuring the specific rotation. The crystallization process may need to be repeated to achieve the desired level of purity.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure 6-Oxo-1-propylpiperidine-3-carboxylic acid. The chiral resolving agent can be recovered from the aqueous layer.

  • Isolation of the Second Enantiomer: The mother liquor from the initial crystallization is now enriched in the other diastereomer. This can be treated in a similar manner to isolate the second enantiomer.

Workflow for Chiral Resolution

G racemate Racemic 6-Oxo-1-propylpiperidine- 3-carboxylic acid salt_formation Diastereomeric Salt Formation in suitable solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-(+)-α-methylbenzylamine) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt Crystallizes out more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble_salt Remains in solution acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) more_soluble_salt->acidification2 enantiomer1 (R)-Enantiomer (or S) (Pure) acidification1->enantiomer1 recovery Recovery of Resolving Agent acidification1->recovery enantiomer2 (S)-Enantiomer (or R) (Pure) acidification2->enantiomer2 acidification2->recovery

Caption: Workflow for the chiral resolution of 6-Oxo-1-propylpiperidine-3-carboxylic acid.

Comparative Biological Evaluation

Given the structural similarities to known GABA uptake inhibitors, a primary hypothesis is that the enantiomers of 6-Oxo-1-propylpiperidine-3-carboxylic acid will exhibit differential activity at GABA transporters (GATs).[1][2] Therefore, a comparative in vitro evaluation of their effects on GATs is a logical starting point.

In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GAT subtypes.

Experimental Protocol: [³H]GABA Uptake Assay

  • Preparation of Synaptosomes or GAT-expressing Cells: Isolate synaptosomes from rat brain tissue or use cultured cell lines stably expressing the desired GAT subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1).

  • Incubation with Test Compounds: Pre-incubate the synaptosomes or cells with varying concentrations of each enantiomer of 6-Oxo-1-propylpiperidine-3-carboxylic acid.

  • Initiation of GABA Uptake: Add [³H]GABA to the incubation mixture to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapid filtration and washing to remove extracellular [³H]GABA.

  • Quantification of Uptake: Measure the amount of radioactivity retained by the synaptosomes or cells using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compounds and determine the IC₅₀ value for each enantiomer.

Data Presentation: Comparative IC₅₀ Values

CompoundGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)
(R)-6-Oxo-1-propylpiperidine-3-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
(S)-6-Oxo-1-propylpiperidine-3-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
Tiagabine (Positive Control)Literature ValueLiterature ValueLiterature ValueLiterature Value

Structure-Activity Relationship and Mechanistic Insights

The data obtained from the comparative biological evaluation will provide valuable insights into the structure-activity relationship (SAR) of 6-Oxo-1-propylpiperidine-3-carboxylic acid. A significant difference in the IC₅₀ values between the two enantiomers would strongly suggest a specific stereochemical requirement for binding to the GABA transporter.

Signaling Pathway: GABAergic Neurotransmission

G presynaptic Presynaptic Neuron gaba_release GABA Release presynaptic->gaba_release postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicles synaptic_cleft Synaptic Cleft gaba_release->synaptic_cleft gaba_receptor GABA Receptor synaptic_cleft->gaba_receptor gaba_reuptake GABA Reuptake synaptic_cleft->gaba_reuptake gaba_receptor->postsynaptic Inhibitory Signal gat GABA Transporter (GAT) gat->gaba_reuptake gaba_reuptake->presynaptic inhibitor 6-Oxo-1-propylpiperidine- 3-carboxylic acid Enantiomer inhibitor->gat Inhibition

Caption: Simplified diagram of a GABAergic synapse and the site of action for a GAT inhibitor.

A potent and selective enantiomer could be a valuable lead compound for the development of novel therapeutics for neurological disorders such as epilepsy, anxiety, and neuropathic pain.[4] Further studies could involve computational modeling to understand the binding interactions of the active enantiomer with the GABA transporter, as well as in vivo studies to assess its efficacy and pharmacokinetic properties.

Conclusion

This guide has outlined a systematic approach for the comparative study of the enantiomers of 6-Oxo-1-propylpiperidine-3-carboxylic acid. By following the detailed protocols for synthesis, chiral separation, and biological evaluation, researchers can elucidate the stereospecific pharmacology of this compound. The insights gained from such a study will be invaluable for advancing our understanding of GABA transporter modulation and for the rational design of new therapeutic agents.

References

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. [Link]

  • Bari, S. S., et al. (2009). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1863. [Link]

  • Bhat, Z. S., & Reddy, D. S. (2020). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Future Medicinal Chemistry, 12(14), 1347-1369. [Link]

  • Clausen, R. P., et al. (2005). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 48(19), 6095–6105. [Link]

  • Devinsky, O., et al. (1994). Tiagabine: a review of its pharmacokinetics and pharmacology. Epilepsia, 35(Suppl 5), S66-S72. [Link]

  • Gao, H., et al. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. Chemical Communications, 57(43), 5262-5265. [Link]

  • Kowalczyk, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(15), 11336-11355. [Link]

  • PubChem. (n.d.). 6-Oxo-1-propylpiperidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Sun, H., et al. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. U.S.

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